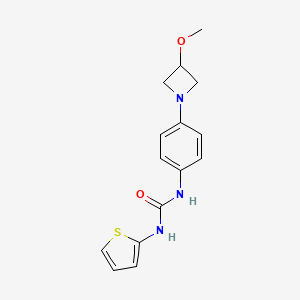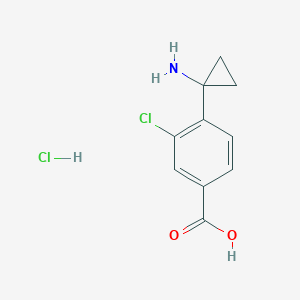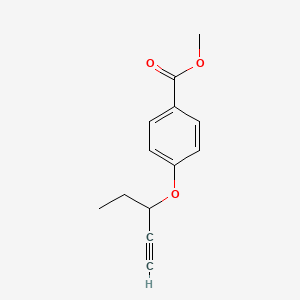
Methyl 4-(pent-1-yn-3-yloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(pent-1-yn-3-yloxy)benzoate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . It is used in scientific research and has unique properties that make it suitable for various applications, such as drug development and material synthesis.
Chemical Reactions Analysis
As an ester, Methyl 4-(pent-1-yn-3-yloxy)benzoate would be expected to undergo typical ester reactions. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
Methyl 4-(pent-1-yn-3-yloxy)benzoate serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for creating complex organic molecules. This compound can undergo various chemical reactions, including coupling reactions and cycloadditions, which are fundamental in synthesizing pharmaceuticals, agrochemicals, and polymers .
Medicinal Chemistry
In medicinal chemistry, Methyl 4-(pent-1-yn-3-yloxy)benzoate is used to synthesize compounds with potential therapeutic properties. Its benzoate ester group is a common moiety in many drugs, and modifications to its structure can lead to the discovery of new active pharmaceutical ingredients (APIs) .
Material Science
This compound’s ability to polymerize makes it a candidate for developing new materials. Researchers can use it to synthesize novel polymers with unique properties, such as increased thermal stability or enhanced mechanical strength, which could have applications in industries ranging from aerospace to consumer goods .
Catalysis
Methyl 4-(pent-1-yn-3-yloxy)benzoate can act as a ligand in catalytic systems. Its structure can coordinate with metals to form catalysts that facilitate various chemical transformations, which is crucial in industrial processes that require high efficiency and selectivity .
Environmental Science
In environmental science, researchers can explore the use of Methyl 4-(pent-1-yn-3-yloxy)benzoate in the synthesis of environmentally friendly chemicals. Its potential to create biodegradable materials or non-toxic chemicals makes it an important compound for sustainable development .
Analytical Chemistry
The compound is also used in analytical chemistry for method development in chromatography and mass spectrometry. Its unique structure can serve as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .
Nanotechnology
Methyl 4-(pent-1-yn-3-yloxy)benzoate can be utilized in the field of nanotechnology to create functionalized nanoparticles. These nanoparticles can have applications in drug delivery, imaging, and as sensors due to their customizable surface chemistry .
Biochemistry
Lastly, in biochemistry, this compound can be used to study enzyme-substrate interactions. It can act as a substrate analog to investigate the mechanisms of enzyme-catalyzed reactions, which is fundamental in understanding biological processes and designing enzyme inhibitors .
Eigenschaften
IUPAC Name |
methyl 4-pent-1-yn-3-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-4-11(5-2)16-12-8-6-10(7-9-12)13(14)15-3/h1,6-9,11H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPBQQUOQTIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)OC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

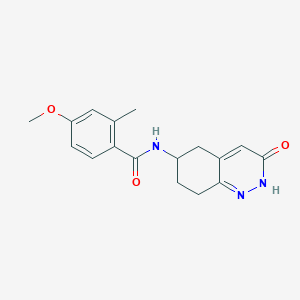
![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)
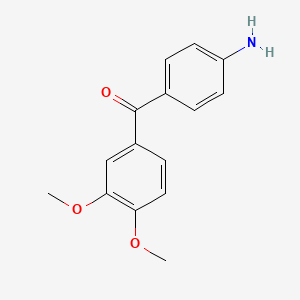
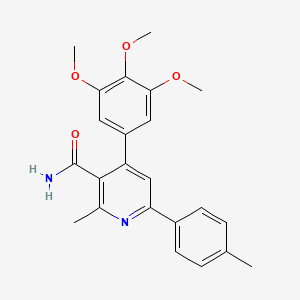
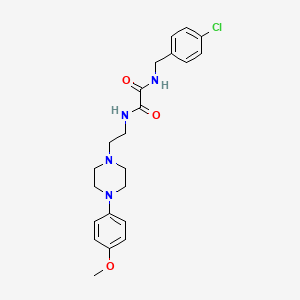
![1-[(3-Nitrophenyl)methyl]azepane](/img/structure/B2607607.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2607608.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2607611.png)
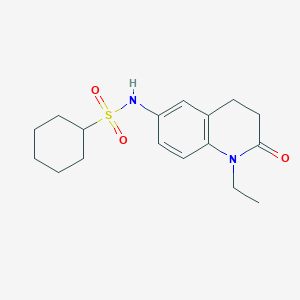
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)
